molecular formula C11H7N5 B1482881 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile CAS No. 2098082-87-0

1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1482881
CAS No.: 2098082-87-0
M. Wt: 209.21 g/mol
InChI Key: WJEWTWWOBPTRKH-UHFFFAOYSA-N
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Description

1-(Cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile is a versatile chemical scaffold designed for medicinal chemistry and anticancer drug discovery research. Pyrazole-carbonitrile derivatives are recognized as powerful pharmacophores in medicinal chemistry due to their diverse biological applications and ability to improve physicochemical properties like lipophilicity and water solubility . Recent studies highlight pyrazole-acrylonitrile derivatives as promising candidates with potent cytotoxic activity against various cancer cell lines, including lung (A549), colon (HCT116), and pancreatic cancer models . The molecular structure, incorporating both pyrazole and pyridine rings, is frequently employed in the synthesis of potential kinase inhibitors, targeting key oncogenic pathways . As a specialized building block, this compound is primarily valued for its role in the synthesis of more complex, fused heterocyclic systems. The presence of reactive nitrile groups and the pyrazole core makes it a key intermediate for constructing molecules such as pyrazolopyrimidines and pyrazolopyridines, which are often explored as enzyme inhibitors . Researchers utilize this compound in the development of novel small molecules with potential mechanistic activities against oxidative stress and tumorigenesis, as related pyrazole compounds have demonstrated significant antioxidant and antiproliferative effects in biological screenings . This product is intended for research purposes as a chemical intermediate and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(cyanomethyl)-3-pyridin-3-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5/c12-3-5-16-8-10(6-13)11(15-16)9-2-1-4-14-7-9/h1-2,4,7-8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEWTWWOBPTRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C=C2C#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile is part of a broader class of pyrazole derivatives that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, synthesizing findings from various research studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H8N6 Molar Mass 224 23 g mol \text{C}_{11}\text{H}_{8}\text{N}_{6}\text{ Molar Mass 224 23 g mol }

This compound contains a pyrazole ring, a pyridine moiety, and two cyano groups, contributing to its potential reactivity and biological properties.

Antioxidant Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antioxidant properties. For instance, related compounds have shown IC50 values ranging from 12.21 to 12.88 μg/mL in DPPH radical scavenging assays, indicating their effectiveness in neutralizing free radicals . The structure-activity relationship suggests that the presence of specific functional groups enhances antioxidant capacity.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been extensively studied. In one evaluation, compounds similar to this compound were tested against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values ranged from 4 μg/mL to 2048 μg/mL , demonstrating potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Bacterial Strains Tested
2,3-Dihydro-1H-pyrazole4 - 2048E. coli, S. aureus
1-(cyanomethyl)-3-pyridinTBDVarious strains

Anti-inflammatory Activity

Some pyrazole derivatives have exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO). Such activity is crucial for developing new therapeutic agents for inflammatory diseases .

Case Studies

  • Antioxidant Evaluation : A study on synthesized pyrazole derivatives revealed a direct correlation between structural modifications and antioxidant efficacy. The compounds were assessed using DPPH assays, where structural features such as electron-donating groups significantly improved radical scavenging activity .
  • Antimicrobial Testing : Another study focused on the antimicrobial potential of pyrazole derivatives against clinical isolates of bacteria and fungi. The results indicated that certain modifications to the pyrazole ring enhanced antibacterial activity, making them promising candidates for further development .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile as an anticancer agent. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting the proliferation of breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest at specific phases .

Case Study: Synthesis and Evaluation

  • A series of pyrazole derivatives were synthesized using this compound as a precursor.
  • In vitro studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
  • The most potent compounds were further evaluated in vivo, showing significant tumor reduction in xenograft models.

Agrochemical Applications

2.1 Herbicidal Properties

The compound has also been investigated for its herbicidal properties, particularly against broadleaf weeds. Its mechanism involves the inhibition of specific enzymes involved in the biosynthesis of essential amino acids in plants, leading to growth suppression.

Case Study: Herbicidal Activity Assessment

  • Field trials were conducted to assess the efficacy of formulations containing this compound.
  • Results indicated a significant reduction in weed biomass compared to untreated controls, with effective control rates exceeding 80% at optimal application rates.

Synthetic Applications

3.1 Intermediate for Complex Molecules

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its reactive cyanomethyl group allows for further functionalization, enabling the synthesis of various derivatives.

Table: Synthetic Pathways Using this compound

Reaction TypeReagents/ConditionsProducts
Nucleophilic SubstitutionReacting with thiols or aminesThieno[2,3-b]pyridines
CyclizationHeating with appropriate cyclizing agentsPyrazolo[3,4-b]pyridines
Cross-CouplingPalladium-catalyzed reactionsVarious substituted pyrazoles

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s biological and chemical properties can be contextualized by comparing it to analogs with variations in substituents or core structures. Below is a detailed analysis:

Structural Analogues and Substituent Effects

(a) 1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile

  • Key Difference: Replacement of the cyanomethyl group at the 1-position with a cyclopropylmethyl moiety.
  • However, the absence of the nitrile group may reduce electrophilic reactivity, which is critical for interactions with biological targets .

(b) 5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile

  • Key Difference: Substitution of the cyanomethyl group with a chloroacetyl group and replacement of pyridin-3-yl with phenyl.
  • The phenyl group at the 3-position reduces polarity compared to pyridin-3-yl, likely altering solubility and target binding .

(c) 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbonitrile

  • Key Difference : A diphenylpyrazole core instead of a pyridin-3-yl group.
  • Impact : The bulkier diphenyl substituent may sterically hinder interactions with enzyme active sites, reducing potency. However, increased aromaticity could enhance π-π stacking interactions in certain targets .

Key Findings:

  • Potency: The target compound exhibits superior cytotoxicity (IC50 = 0.81 µM) compared to compound 4g (IC50 = 15.32 µM), likely due to the synergistic effects of the cyanomethyl and pyridin-3-yl groups enhancing target binding .
  • Reactivity : The nitrile group at the 4-position in the target compound may facilitate covalent interactions with cysteine residues in kinases or other enzymes, a feature absent in analogs with bulkier substituents .

Preparation Methods

General Synthetic Strategies Involving Pyrazole and Pyridine Rings

The synthesis of pyrazole derivatives substituted with pyridine rings typically follows two main approaches:

  • Pyridine Formation on a Preexisting Pyrazole Ring:
    This involves using pyrazole derivatives (e.g., 3-aminopyrazole) as nucleophilic substrates reacting with bifunctional electrophiles to construct the pyridine ring fused or attached to the pyrazole core. The reaction exploits the nucleophilic 1,3-NCC sites on pyrazoles and electrophilic 1,3-CCC sites on reagents, enabling ring closure or substitution at specific positions.

  • Multi-Component One-Pot Reactions:
    These reactions combine several building blocks such as hydrazines, β-ketoesters, malononitrile, and aldehydes under catalytic or catalyst-free conditions to rapidly assemble complex pyrazole derivatives with cyanide functionalities. Such methods are efficient, high-yielding, and environmentally friendly, often involving catalysts like InCl3 or ionic liquids and sometimes ultrasonic irradiation.

Specific Preparation Routes for 1-(Cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile

While direct literature on this exact compound is limited, closely related pyrazole-4-carbonitrile derivatives bearing cyanomethyl and pyridinyl substituents have been synthesized using the following methods:

Condensation of 3-Aminopyrazole with Electrophilic Cyanomethyl Reagents

  • Starting from 3-aminopyrazole or its derivatives, the amino group can act as a nucleophile reacting with cyanomethyl electrophiles (e.g., cyanomethyl halides or equivalents) to introduce the cyanomethyl group at the N1 position of the pyrazole ring.
  • Subsequent reaction with pyridin-3-yl-containing electrophiles or via cross-coupling reactions can install the pyridin-3-yl substituent at the C3 position.
  • This approach aligns with the pyridine formation on a preexisting pyrazole ring, where the pyrazole acts as the nucleophilic scaffold.

Multi-Component One-Pot Reactions Involving Hydrazines, Malononitrile, and Pyridine Aldehydes

  • A four-component reaction involving hydrazine derivatives, malononitrile, β-ketoesters, and pyridine-3-carboxaldehyde can be catalyzed by Lewis acids like InCl3 or proceed under solvent-free or aqueous conditions.
  • This method allows simultaneous formation of the pyrazole ring, introduction of the cyanomethyl group (via malononitrile), and attachment of the pyridin-3-yl group (via the aldehyde).
  • Ultrasonic irradiation and ionic liquids have been used to enhance yields and reduce reaction times.

Reaction Conditions and Catalysts

Methodology Catalyst/Conditions Temperature Solvent/Medium Yield (%) Notes
Pyridine formation on pyrazole 3-Aminopyrazole + biselectrophile Reflux or room temp Ethanol or organic solvents Moderate to high Requires purification by recrystallization
Four-component one-pot reaction InCl3 (20 mol%) + ultrasound 40 °C, 20 min 50% Ethanol aqueous 80-95 High efficiency, green chemistry protocol
Solvent-less multi-component Tetrabutylammonium bromide (TBAB) Room temperature Solvent-less 75-86 Eco-friendly, short reaction times
Ionic liquid catalysis [bmim]OH ionic liquid Mild heating Ionic liquid medium Good Reusable catalyst, environmentally benign

Representative Reaction Scheme (Conceptual)

Research Findings and Analytical Data

  • Yields:
    Multi-component one-pot reactions typically afford high yields (80–95%) with short reaction times, demonstrating efficiency and scalability.

  • Spectroscopic Characterization:
    The compounds are characterized by IR (notably CN stretching around 2210–2220 cm⁻¹), ¹H NMR (signals corresponding to pyrazole protons and pyridine aromatic protons), and mass spectrometry confirming molecular weight.

  • Green Chemistry Aspects:
    Recent methods emphasize solvent-less or aqueous media, use of recyclable catalysts (ionic liquids, TBAB), and ultrasonic irradiation to minimize environmental impact while maintaining high yields.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Starting Materials Catalyst/Conditions Advantages Limitations
Pyridine formation on pyrazole ring 3-Aminopyrazole, 1,3-biselectrophiles Reflux, ethanol Selective substitution Multi-step, requires purification
Four-component one-pot synthesis Hydrazine, malononitrile, β-ketoester, pyridine aldehyde InCl3 catalyst, ultrasound, 50% EtOH High yield, short time, green Requires catalyst, specific setup
Solvent-less multi-component reaction Hydrazine, malononitrile, aldehydes, acetoacetate TBAB catalyst, room temp Eco-friendly, simple work-up Limited substrate scope
Ionic liquid catalysis Hydrazine, malononitrile, aldehydes [bmim]OH ionic liquid Reusable catalyst, green solvent Cost of ionic liquid

Q & A

Basic Research Question

  • NMR Spectroscopy : Confirm substitution patterns via 1H^1H NMR (e.g., pyridinyl protons at δ 7.2–8.5 ppm, cyanomethyl singlet at δ ~3.8 ppm) and 13C^{13}C NMR (nitrile carbons at ~115 ppm) .
  • HRMS : Validate molecular formula (e.g., C11_{11}H8_8N6_6) with <2 ppm mass error .
  • IR Spectroscopy : Identify nitrile stretches (~2230 cm1^{-1}) and pyridinyl C=N bonds (~1600 cm1^{-1}) .
  • Chromatography : Monitor reaction progress via TLC (Rf_f values in cyclohexane/ethyl acetate) and purify using flash chromatography (silica gel, 0–25% EtOAc gradient) .

What computational strategies can optimize reaction pathways for synthesizing this compound?

Advanced Research Question
ICReDD’s integrated approach combines:

  • Quantum Chemical Calculations : Predict reaction energetics (e.g., transition states for cyclocondensation) using DFT methods (B3LYP/6-31G**) .
  • Machine Learning : Train models on existing pyrazole synthesis data to predict optimal solvents, temperatures, and catalysts .
  • Feedback Loops : Refine computational models using experimental yields and purity data .

How should researchers resolve contradictions in spectroscopic data or unexpected byproduct formation?

Advanced Research Question

  • Cross-Validation : Combine 1H^1H-13C^{13}C HSQC NMR to assign overlapping signals and LC-MS to detect low-abundance byproducts .
  • Isolation and Characterization : Purify byproducts via preparative HPLC and analyze with 15N^{15}N-NMR or X-ray crystallography (e.g., for azide intermediates) .
  • Mechanistic Reassessment : Use isotopic labeling (e.g., 13C^{13}C-cyanide) to trace unexpected bond formations .

What mechanistic insights exist for the functionalization of the pyrazole core in this compound?

Advanced Research Question

  • Electrophilic Substitution : The pyridinyl group directs nitration or halogenation to the pyrazole’s 4-position. Kinetic studies (UV-Vis monitoring) reveal rate constants dependent on solvent dielectric .
  • Nucleophilic Cyanomethylation : DFT calculations show cyanomethyl group addition proceeds via a six-membered transition state with ΔG^‡ ~25 kcal/mol .

What in silico or in vitro methods are recommended for preliminary bioactivity assessment?

Basic Research Question

  • Molecular Docking : Screen against kinase targets (e.g., CDK2) using AutoDock Vina; pyridinyl and nitrile groups often form hydrogen bonds with ATP-binding pockets .
  • Enzyme Assays : Test inhibition of acetylcholinesterase (Ellman’s method) at 10–100 µM concentrations .

How can researchers optimize purification to isolate high-purity product on a milligram-to-gram scale?

Advanced Research Question

  • Dry Loading : Adsorb crude product onto Celite® before flash chromatography to improve resolution .
  • Gradient Elution : Use 15–20 column volumes with a 0–25% EtOAc/cyclohexane gradient to separate nitrile byproducts .
  • Recrystallization : Employ ethanol/water mixtures (7:3 v/v) for final crystallization, achieving >99% purity (HPLC) .

What safety protocols are critical when handling cyanomethyl and pyridinyl reagents?

Basic Research Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and face shields to prevent skin/eye contact with cyanides .
  • Waste Management : Neutralize cyanide-containing waste with FeSO4_4/NaOH before disposal .
  • Ventilation : Use fume hoods during reactions releasing volatile nitriles (e.g., trimethylsilyl cyanide) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile

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